2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H26ClFN2O3 and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism of Novel Compounds
- Hydrolysis-Mediated Clearance of Anaplastic Lymphoma Kinase Inhibitors : A study detailed the pharmacokinetics of novel compounds selected for cancer treatment, focusing on their enzymatic hydrolysis in plasma and consequent pharmacokinetics in mice. Efforts to minimize hydrolysis led to the discovery of several analogs with reduced clearance rates, highlighting the importance of stability in drug development (Teffera et al., 2013).
Molecular Interactions and Antagonist Development
- Molecular Interaction with CB1 Cannabinoid Receptor : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist, revealed insights into molecular interactions and structure-activity relationships, contributing to the development of receptor antagonists (Shim et al., 2002).
Antimicrobial Activity
- Synthesis and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles : A study synthesized and evaluated the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, indicating potential in antimicrobial resistance contexts (Anuse et al., 2019).
Material Science and Polymer Synthesis
- Synthesis of Aromatic Polyamides : Research into the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases the compound's relevance in developing new materials with specific properties, such as solubility and thermal stability (Yang et al., 1999).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O3/c1-23(2,30-18-9-7-17(24)8-10-18)22(29)26-15-16-11-13-27(14-12-16)21(28)19-5-3-4-6-20(19)25/h3-10,16H,11-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMOFPAZRTMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.